4-[N-(THIOPHENE-2-SULFONYL)BUTANAMIDO]PHENYL BUTANOATE
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Overview
Description
4-[N-(THIOPHENE-2-SULFONYL)BUTANAMIDO]PHENYL BUTANOATE is a complex organic compound that features a thiophene ring, a sulfonyl group, and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(THIOPHENE-2-SULFONYL)BUTANAMIDO]PHENYL BUTANOATE typically involves multiple steps:
Formation of Thiophene-2-sulfonyl Chloride: This is achieved by reacting thiophene with chlorosulfonic acid.
Amidation: The thiophene-2-sulfonyl chloride is then reacted with butanamide to form the sulfonyl amide intermediate.
Esterification: The final step involves the esterification of the sulfonyl amide intermediate with phenyl butanoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[N-(THIOPHENE-2-SULFONYL)BUTANAMIDO]PHENYL BUTANOATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-[N-(THIOPHENE-2-SULFONYL)BUTANAMIDO]PHENYL BUTANOATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-[N-(THIOPHENE-2-SULFONYL)BUTANAMIDO]PHENYL BUTANOATE involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to effective inhibition.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-sulfonamide: Similar structure but lacks the butanoate ester.
Phenyl butanoate: Lacks the thiophene and sulfonyl groups.
Sulfonylureas: Contains the sulfonyl group but has different functional groups attached.
Uniqueness
4-[N-(THIOPHENE-2-SULFONYL)BUTANAMIDO]PHENYL BUTANOATE is unique due to its combination of a thiophene ring, sulfonyl group, and butanoate ester
Properties
IUPAC Name |
[4-[butanoyl(thiophen-2-ylsulfonyl)amino]phenyl] butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-3-6-16(20)19(26(22,23)18-8-5-13-25-18)14-9-11-15(12-10-14)24-17(21)7-4-2/h5,8-13H,3-4,6-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNJSLLKVQPKKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1=CC=C(C=C1)OC(=O)CCC)S(=O)(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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